N'-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide
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Overview
Description
N’-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or the hydrazide moiety can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used under mild to moderate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials.
Scientific Research Applications
N’-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide involves its interaction with molecular targets through the formation of hydrogen bonds and coordination with metal ions. These interactions can disrupt biological processes in microorganisms, leading to their antibacterial and antifungal effects . The compound’s ability to form complexes with metal ions also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N’-(2,4-dihydroxybenzylidene)-thiosemicarbazone: This compound is structurally similar and also exhibits bioactive properties.
(Z)-5-(2,4-dihydroxybenzylidene)thiazolidine-2,4-dione: Known for its tyrosinase inhibitory activity.
(E)-N’-(2-hydroxybenzylidene)-3,5-di-tert-butyl-2-hydroxybenzohydrazide: Studied for its photo-physical properties.
Uniqueness
N’-(2,4-dihydroxybenzylidene)-2-thiophenecarbohydrazide is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit significant bioactivity. Its dual functionality as both a ligand and a bioactive compound makes it particularly valuable in various research fields.
Properties
Molecular Formula |
C12H10N2O3S |
---|---|
Molecular Weight |
262.29 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H10N2O3S/c15-9-4-3-8(10(16)6-9)7-13-14-12(17)11-2-1-5-18-11/h1-7,15-16H,(H,14,17)/b13-7+ |
InChI Key |
MYDBRBJXTQFELW-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CSC(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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